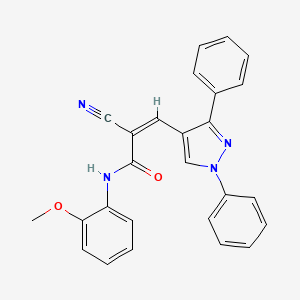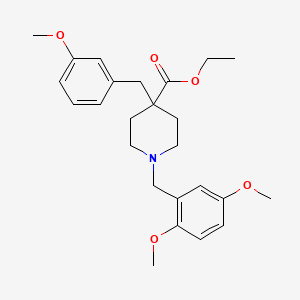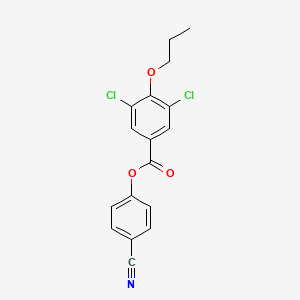![molecular formula C15H19NO5 B4833326 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4833326.png)
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione
描述
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione, also known as Mexiletine, is a class 1B antiarrhythmic drug that is used to treat ventricular arrhythmias. It was first synthesized in 1969 by Yagi and colleagues, and since then, it has been widely used in the medical field. The purpose of
作用机制
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione works by blocking sodium channels in cardiac cells, which reduces the influx of sodium ions into the cell. This reduces the depolarization of the cell membrane and decreases the likelihood of arrhythmias. 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione also has a local anesthetic effect, which can help to reduce pain in patients with neuropathic pain.
Biochemical and Physiological Effects:
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It can reduce the excitability of cardiac cells, which can help to prevent arrhythmias. 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione can also reduce the sensitivity of nociceptors, which can help to reduce pain in patients with neuropathic pain. In addition, 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects, which can help to reduce inflammation in various conditions.
实验室实验的优点和局限性
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has several advantages for lab experiments. It is readily available and relatively inexpensive, which makes it a popular choice for researchers. 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has also been extensively studied, which means that there is a large body of research available on its properties and effects. However, 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione also has some limitations for lab experiments. It has a relatively narrow therapeutic window, which means that it can be difficult to find the optimal dose for experiments. In addition, 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione. One area of research is the development of new formulations of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione that can improve its efficacy and reduce its side effects. Another area of research is the investigation of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione's potential use in the treatment of other conditions, such as epilepsy and myotonic dystrophy. 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione's role in the regulation of ion channels in various physiological processes is also an area of interest for future research. Finally, the use of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione in combination with other drugs for the treatment of arrhythmias is an area of ongoing investigation.
科学研究应用
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, particularly in patients with structural heart disease. In addition, 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential use in the treatment of other conditions, such as neuropathic pain, myotonic dystrophy, and epilepsy. 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has also been used in research studies to investigate the role of ion channels in various physiological processes.
属性
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-11-4-5-12(13(10-11)19-2)20-8-3-9-21-16-14(17)6-7-15(16)18/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDCRQSXDMQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCON2C(=O)CCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)

![methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4833271.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4833280.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4833288.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide](/img/structure/B4833308.png)
![2-{4-[(2,4,5-trimethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B4833312.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4833316.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4833323.png)



![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4833343.png)